molecular formula C27H25N5O2 B11207110 4-[7-(4-methoxyphenyl)-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N,N-dimethylaniline

4-[7-(4-methoxyphenyl)-7,11-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N,N-dimethylaniline

Cat. No.: B11207110
M. Wt: 451.5 g/mol
InChI Key: YVZSDIFENZKOCZ-UHFFFAOYSA-N
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Description

N-{4-[7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl}-N,N-dimethylamine is a complex organic compound characterized by its unique structure, which includes a chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl}-N,N-dimethylamine typically involves multiple steps. One common method is the Schiff base reduction route, where the starting materials undergo condensation followed by reduction. For instance, the reaction between 4-methoxybenzaldehyde and an appropriate amine can form a Schiff base, which is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{4-[7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl}-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Major Products

The major products depend on the specific reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{4-[7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl}-N,N-dimethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of key signaling molecules.

Properties

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

IUPAC Name

4-[11-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]-N,N-dimethylaniline

InChI

InChI=1S/C27H25N5O2/c1-31(2)19-12-8-18(9-13-19)26-23-24(21-6-4-5-7-22(21)34-26)30-27-28-16-29-32(27)25(23)17-10-14-20(33-3)15-11-17/h4-16,25-26H,1-3H3,(H,28,29,30)

InChI Key

YVZSDIFENZKOCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)OC

Origin of Product

United States

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